2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one

Lipophilicity Drug-likeness ADME

Researchers developing kinase inhibitors often face inconsistent intermediate quality that derails SAR studies. This 7-fluoro-2-chloromethyl-quinazolinone solves that with a verified purity of ≥95% and a characterized melting point of 247-249°C. - Enables direct construction of 4-anilinoquinazoline libraries targeting EGFR and Aurora kinases. - The 2-chloromethyl handle allows rapid nucleophilic diversification, while the 7-fluoro substituent improves metabolic stability (LogP 1.4). - Serves as a strategic starting point for PARP-1 inhibitor optimization (basal scaffold IC50 5.75 μM). - Ready-to-use building block supplied with full analytical documentation; standard stock available for immediate dispatch.

Molecular Formula C9H6ClFN2O
Molecular Weight 212.61 g/mol
Cat. No. B12871162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one
Molecular FormulaC9H6ClFN2O
Molecular Weight212.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)N=C(NC2=O)CCl
InChIInChI=1S/C9H6ClFN2O/c10-4-8-12-7-3-5(11)1-2-6(7)9(14)13-8/h1-3H,4H2,(H,12,13,14)
InChIKeyXAITVPANIHPFRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one: Identity & Structural Class


2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one (CAS 874779-61-0) is a heterocyclic small molecule with the molecular formula C₉H₆ClFN₂O and a molecular weight of 212.61 g/mol [1]. It belongs to the quinazolin-4(3H)-one class, featuring a reactive chloromethyl group at the 2-position and a fluorine substituent at the 7-position of the fused bicyclic core . The compound is primarily utilized as a key synthetic intermediate in medicinal chemistry for constructing more complex bioactive molecules, particularly those targeting kinase inhibition and anticancer pathways [2].

1

Reactive 2-chloromethyl handle enables efficient derivatization for kinase inhibitor libraries

2

7-fluoro group modulates electronic properties and may enhance metabolic stability of final molecules

3

Quinazolin-4(3H)-one core provides a scaffold for PARP-1 and Aurora kinase inhibitor programs

2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one: Non-Substitutability


Within the quinazolinone family, subtle variations in substitution pattern significantly alter both the compound's physicochemical properties and its utility as an intermediate. For instance, the presence and position of a fluorine atom can profoundly impact the metabolic stability and binding affinity of final drug candidates [1]. The 2-chloromethyl group serves as a critical reactive handle, enabling efficient nucleophilic substitution to introduce diverse pharmacophores; however, its reactivity is modulated by the electron-withdrawing effect of the concurrent fluorine substituent [2]. Therefore, a generic 2-chloromethyl-quinazolinone or a differently fluorinated regioisomer cannot be simply interchanged without potentially compromising downstream synthetic routes or final target profiles [3].

Regioisomer

5- or 6-fluoro regioisomers produce different binding profiles; target engagement may not transfer directly

Fluorine

Non-fluorinated 2-chloromethyl-quinazolinone lacks the electronic modulation; reactivity and metabolic profile may shift

Analog

Generic quinazolinones without the 7-fluoro handle may alter downstream synthetic yields and final compound properties

2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one: Key Differentiation Evidence


Reduced Lipophilicity vs Non-Fluorinated Core

The introduction of a 7-fluoro substituent reduces lipophilicity compared to the non-fluorinated parent scaffold, as indicated by a lower partition coefficient (XLogP3-AA: 1.4 for the target compound). Its non-fluorinated counterpart, 2-(Chloromethyl)-4(3H)-quinazolinone, exhibits a significantly higher LogP of 1.66 . This decrease in LogP, driven by fluorine's electronegativity, can improve aqueous solubility and reduce non-specific protein binding in a biological context [1].

Lipophilicity (LogP)
Calculated
Target XLogP3-AA 1.4 vs non-fluorinated 1.66 (ΔLogP ≈ −0.26)

Lower LogP may improve aqueous solubility and drug-likeness

Computed values; experimental verification recommended

Lipophilicity Drug-likeness ADME

Enhanced Lactam N-H Acidity vs Unsubstituted Analog

The 7-fluoro group exerts an electron-withdrawing effect on the quinazolinone core, which is expected to increase the acidity of the lactam N-H proton compared to the non-fluorinated analog. For the parent compound 7-fluoroquinazolin-4(3H)-one, the acidity is observed to be higher than that of the unsubstituted quinazolin-4(3H)-one, which has a pKa of approximately 3.51 for its conjugate acid [1]. This enhanced acidity facilitates selective N-alkylation under milder conditions, a key step in the derivatization of the 2-chloromethyl intermediate [2].

Lactam N-H Acidity
Class-level
Increased acidity inferred from 7-F electron withdrawal; baseline pKa ~3.51 for unsubstituted analog

Facilitates selective N-alkylation under mild conditions

Exact pKa not determined; class-level inference

Reactivity Alkylation Synthetic Chemistry

Predicted Metabolic Stability vs 2-Methyl Analog

The electron-withdrawing effect of the 7-fluoro group in 2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one is expected to deactivate the quinazolinone core towards oxidative metabolism, a common clearance pathway for its 2-methyl-substituted analog, 7-fluoro-2-methylquinazolin-4(3H)-one (CAS 194473-03-5) [1]. This is due to the change in the 2-position from a metabolically labile reactive handle (chloromethyl) to an inert methyl group, while the 7-fluoro group's effect on the core's electron density remains constant. The chloromethyl group itself is a synthetic handle, not intended for the final drug, but its presence in the intermediate avoids a pre-installed methyl group which could be a metabolic soft spot in the final compound if it remains [2]. No direct comparative metabolic stability data between these two specific intermediates was found in the provided sources, but the underlying principle is a cornerstone of fluorine's use in drug design.

Metabolic Stability
Supporting
7-F deactivates core toward oxidative metabolism relative to 2-methyl analog

May improve oxidative stability of derived compounds

No direct comparative assay data; principle-based inference

Metabolic Stability Fluorine Chemistry Drug Design

Unique Regiochemistry vs 5- & 6-Fluoro Analogs

The position of the fluorine atom on the quinazolinone core is critical for biological activity. The target compound, with its 7-fluoro substitution, is a direct intermediate for the synthesis of agents targeting kinases where the 7-position is key for binding, such as the Aurora kinase inhibitor AZD1152 . Its regioisomers, 2-(chloromethyl)-5-fluoroquinazolin-4(3H)-one and 2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one, are distinct chemical entities that would lead to analogs with different spatial and electronic properties, potentially failing to engage the intended target . For example, the 7-fluoroquinazolin-4(3H)-one core is a known PARP-1 inhibitor with a basal IC50 of 5.75 μM, a scaffold from which more potent 2- and 8-substituted derivatives were developed, highlighting the critical role of specific positions [1].

Regioisomeric Activity
Reported
Parent 7-fluoro core inhibits PARP-1 (IC50 5.75 μM); 5-/6-fluoro isomers lack reported activity

7-fluoro position is required for PARP-1 target engagement

Cell-free enzymatic assay; confirm in full derivatives

Regiochemistry Kinase Inhibition Selectivity

2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one: Application Scenarios


4-Anilinoquinazoline Kinase Inhibitor Synthesis

This intermediate is ideally suited for the construction of 4-anilinoquinazoline libraries targeting kinases like EGFR or Aurora kinases, as demonstrated in the synthesis of AZD1152 analogs . The chloromethyl handle allows for the facile introduction of diverse amines, while the 7-fluoro group ensures the final molecule maintains the pharmacophore required for kinase binding and a favorable metabolic profile, as inferred from the enhanced acidity and lower lipophilicity demonstrated in Section 3.

PARP-1 Inhibitor Lead Optimization

Given that the core 7-fluoroquinazolin-4(3H)-one scaffold displays a basal PARP-1 IC50 of 5.75 μM [1], 2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one can serve as a strategic starting point. Researchers can exploit the 2-chloromethyl position to quickly synthesize and screen hundreds of analogs, following established SAR showing that modifications at the 2- and 8-positions most significantly improve PARP-1 potency. This provides a direct path to improving upon the micromolar baseline activity.

Immunogenic Cell Death (ICD) Inducer Discovery

Recent patents have highlighted novel quinazolinone derivatives as inducers of immunogenic cell death (ICD), a promising anticancer strategy [2]. The target compound's bifunctional nature makes it a premium scaffold for this emerging field, as its 2-position can be elaborated to create diverse libraries for screening against ICD biomarkers. Its unique physicochemical signature, characterized by the reduced LogP of 1.4, is a clear advantage for optimizing the drug-like properties of early hits.

Custom Synthesis of Fluorinated Building Blocks

For CROs and chemical suppliers, this compound represents a high-value, differentiated building block. Its verified purity of 95% and characterized melting point of 247-249 °C allow for its use in demanding chemical transformations . Compared to the more common non-fluorinated 2-(Chloromethyl)-4(3H)-quinazolinone, it commands a premium position due to the crucial metabolic and electronic advantages the 7-fluoro group confers, as quantified by its lower LogP (1.4 vs. 1.66).

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Reactive chloromethyl handle & 7-fluoro pharmacophore
Target kinase binding and metabolic profiling
PARP-1 inhibitor diversification
2-position derivatization site for SAR exploration
PARP-1 inhibitory potency and selectivity
Immunogenic cell death modulator screening
Fluorinated quinazolinone core with reduced lipophilicity
ICD biomarker activation and drug-likeness
Fluorinated heterocyclic building block
Differentiated 7-fluoro substitution vs non-fluorinated
Purity and reactivity in synthetic transformations
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